

Spectroscopic Profile of Angustifoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Angustifoline*

Cat. No.: *B1252969*

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Introduction: **Angustifoline** is a tetracyclic quinolizidine alkaloid found in various species of the *Lupinus* genus. As a natural product, its structural elucidation and characterization are fundamental for research in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for **Angustifoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Angustifoline**, aiding in its identification and structural confirmation. The compound has a molecular formula of $C_{14}H_{22}N_2O$ and a molecular weight of 234.34 g/mol [1].

Table 1: Mass Spectrometry Data for **Angustifoline**

Technique	Ionization Mode	Key Fragments (m/z)	Reference
EIMS	Electron Impact	234 [M] ⁺ , 193, 150, 137 (base peak), 136, 110, 98	[2]
LC-ESI-ITFT	ESI (HCD)	Precursor: 235.1805 [M+H] ⁺ ; Fragments: 217.1693, 193.1332	[3]

The Electron Impact Mass Spectrometry (EIMS) data shows the molecular ion peak at m/z 234, consistent with the molecular weight of **Angustifoline**[2]. The fragmentation pattern is characteristic of the quinolizidine alkaloid skeleton. High-resolution mass spectrometry provides an exact mass that is crucial for molecular formula determination[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like **Angustifoline**. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in the molecule. The data presented below is based on assignments reported in the literature.

Table 2: ¹H NMR Chemical Shift Assignments for **Angustifoline**

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
H-2	4.92	d
H-3	6.87	d
H-6	3.41	ddd
H-10 α	3.13	dd
H-10 β	3.17	d
H-17 α	2.35	dd
H-17 β	2.90	dd
H-5 α	2.64	t

Note: Data is derived from literature reports on related compounds and may vary slightly based on solvent and experimental conditions[2]. A specific signal for an **angustifoline** proton has been reported as a doublet of triplets at 4.66 ppm with coupling constants of 13.6 and 2.1 Hz in another study.

¹³C NMR Data

While specific, fully assigned experimental ¹³C NMR data for **Angustifoline** was not available in the surveyed literature, the expected chemical shift ranges for the carbon atoms can be predicted based on the known structure. These predictions are valuable for preliminary analysis of experimental spectra.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for **Angustifoline**

Carbon Type	Expected Chemical Shift (δ) ppm
C=O (Lactam)	160 - 175
C=C (Vinyl)	110 - 140
C-N (Aliphatic)	40 - 65
CH, CH ₂ , CH ₃ (Aliphatic)	15 - 50

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of **Angustifoline** is characterized by absorptions corresponding to its key structural features, including the lactam ring and the quinolizidine core.

Table 4: Characteristic IR Absorption Bands for **Angustifoline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3400-3200	N-H Stretch	Secondary Amine (NH)	Medium
~3080	C-H Stretch	sp ² C-H (Vinyl)	Medium
~2950-2850	C-H Stretch	sp ³ C-H (Alkyl)	Strong
2850-2700	Bohlmann Bands	trans-Quinolizidine C-H	Medium-Weak
~1640	C=O Stretch	Lactam Carbonyl	Strong
~1620	C=C Stretch	Alkene	Medium

The presence of "Bohlmann bands" between 2850-2700 cm⁻¹ is characteristic of a trans-fused quinolizidine ring system with an anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds[2]. The strong absorption around 1640 cm⁻¹ is indicative of the lactam carbonyl group[2].

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following sections outline generalized experimental protocols for the analysis of natural products like **Angustifoline**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified **Angustifoline** sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d,

CDCl_3 ; or methanol- d_4 , CD_3OD) in a 5 mm NMR tube. Ensure complete dissolution.

- **Instrumentation:** Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH , CH_2 , and CH_3 signals.
- **2D NMR Experiments:** For unambiguous assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish ^1H - ^1H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine ^1H - ^{13}C one-bond and long-range correlations, respectively.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (~ 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS, derivatization may be necessary to increase volatility.
- **Instrumentation:** Employ a mass spectrometer coupled to a separation technique, such as Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).
- **Ionization:** For GC-MS, Electron Impact (EI) is a common ionization method that provides characteristic fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecule $[\text{M}+\text{H}]^+$ with minimal fragmentation.

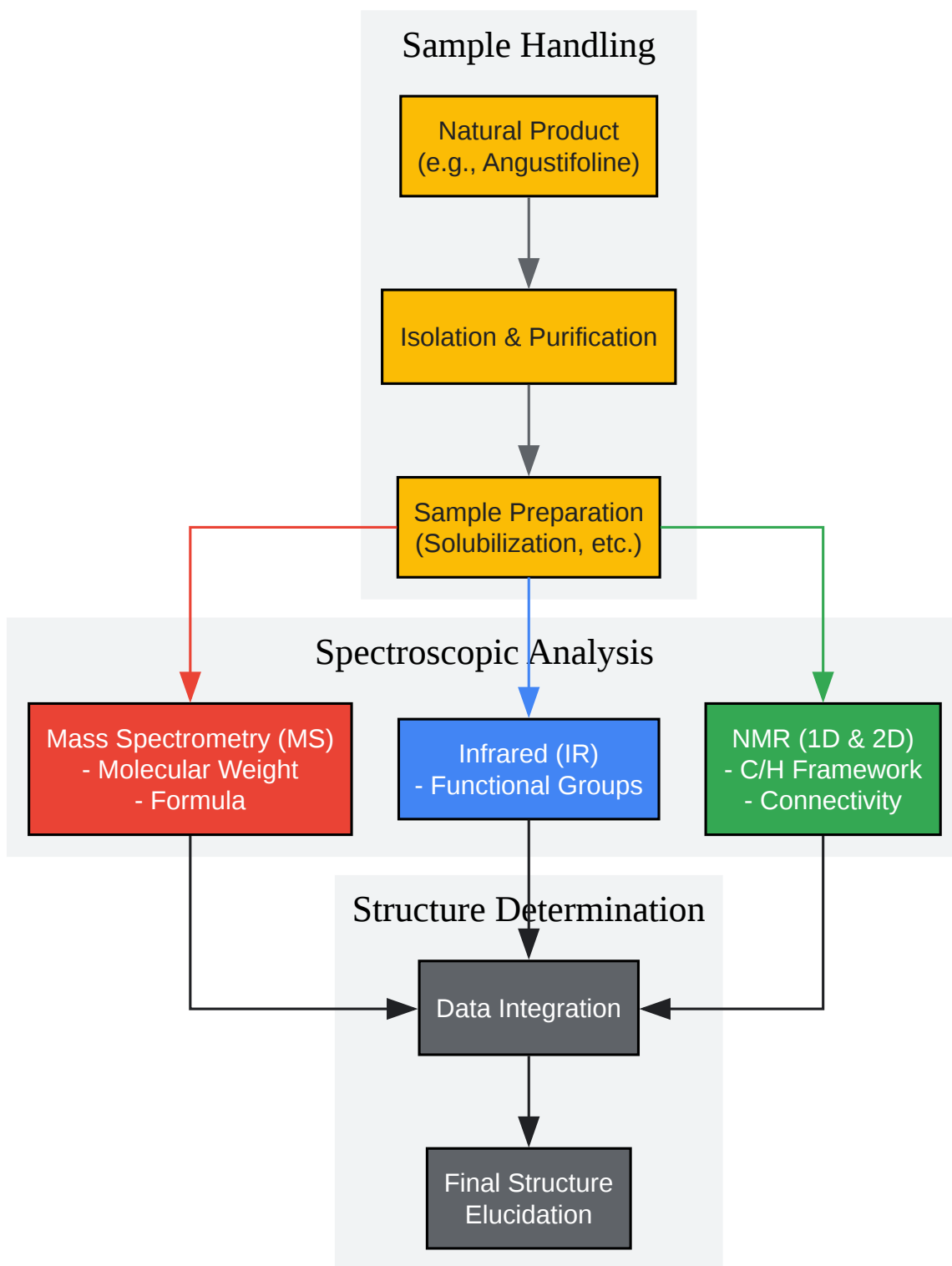
- **Analysis:** In full scan mode, acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), the precursor ion (e.g., $[M+H]^+$) is selected and fragmented using Collision-Induced Dissociation (CID) to obtain structural information from the resulting product ions.

IR Spectroscopy Protocol

- **Sample Preparation:** For solid samples, the KBr (potassium bromide) pellet method can be used. A small amount of sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the solid or liquid sample is placed directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum, typically in the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the wavenumbers (cm^{-1}) of the major absorption bands and correlate them with specific functional groups and structural features of the molecule.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like **Angustifoline** is crucial. It involves a multi-technique approach where data from each method is integrated to build a complete structural picture.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **Angustifoline**.

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